Latarcin 6c
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
QAFKTFTPDWNKIRNDAKRMQDNLEQMKKKFNLNL |
Origin of Product |
United States |
Origin and Biosynthesis of Latarcin 6c
Isolation from Lachesana tarabaevi Venom
The initial step in studying Latarcin 6c is its separation and purification from the crude venom of Lachesana tarabaevi. The venom of this particular spider is a rich source of linear membrane-active compounds frontiersin.org. Through techniques such as high-performance liquid chromatography (HPLC) fractionation, researchers have been able to isolate and identify numerous latarcins frontiersin.org. Following separation, mass spectrometry and amino acid analysis are employed to characterize and sequence the purified peptides, including this compound frontiersin.org. In total, twelve distinct latarcins have been identified from the venom, with their lengths varying from 20 to 35 residues nih.gov.
Precursor Protein Processing and Maturation Pathways
The biosynthesis of this compound is a multi-step process that begins with the translation of a larger precursor protein nih.govfrontiersin.org. These precursors are designed with specific signal peptides that direct them through the secretory pathway nih.gov. The maturation of this compound from its precursor involves proteolytic cleavage at specific sites to release the active peptide nih.gov.
Analysis of Binary Precursors Yielding this compound
Latarcin precursors can be categorized into three distinct groups based on the number of mature peptides they produce: simple, binary, and complex nih.govnih.gov. This compound is derived from a binary precursor nih.gov. This type of precursor is unique in its modular organization, containing the sequences for two mature latarcin peptides within a single polypeptide chain nih.govnih.gov. The processing of this binary precursor leads to the release of two mature latarcins, which can be Latarcin 6a and Latarcin 6b, or in this specific case, this compound nih.gov. The cleavage of the precursor protein occurs at specific processing quadruplet motifs (PQM) to ensure the precise release of the mature peptides nih.gov.
Post-Translational Modifications: Emphasis on N-terminal Pyroglutamic Acid Formation in Ltc 6a/6b/6c Variants
Following the initial cleavage from the precursor protein, latarcins can undergo further changes known as post-translational modifications. One of the key modifications observed in the Latarcin 6 variants, including this compound, is the formation of a pyroglutamic acid residue at the N-terminus nih.gov. This modification occurs through the cyclization of an N-terminal glutamine residue nih.gov. This process is a common post-translational modification for many secreted peptides and is believed to play a role in the stability and biological activity of the final molecule.
Chemical Synthesis and Analog Design for Latarcin 6c
Methodologies for Solid-Phase Peptide Synthesis
The chemical synthesis of peptides like Latarcin 6c is routinely accomplished using Solid-Phase Peptide Synthesis (SPPS). This methodology has been successfully employed to produce various latarcins, including the longest members of the family, Ltc6a and Ltc7, which are comparable in length to Ltc6c. mdpi.comresearchgate.net The most common approach is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. nih.gov
The key stages of an Fmoc-based SPPS cycle for synthesizing this compound would include:
Resin Selection and First Amino Acid Attachment: The synthesis begins with a solid support, typically a polystyrene resin. For a peptide with a C-terminal acid like this compound, a Wang resin would be appropriate. mdpi.com To mitigate aggregation and purification challenges associated with long sequences, a low-load (LL) resin (e.g., 0.3 mmol/g) is often preferred, as was done for the synthesis of Ltc6a and Ltc7. mdpi.comresearchgate.net The C-terminal amino acid (Leucine for Ltc6c) is first attached to this resin.
Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.gov This exposes the amino group, making it available for coupling with the next amino acid.
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent and then added to the resin. Common activation methods include the use of carbodiimide (B86325) reagents like 1,3-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and minimize side reactions. nih.gov This forms a new peptide bond.
Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF to remove excess reagents and by-products, ensuring the purity of the subsequent reaction. nih.gov
This cycle of deprotection, coupling, and washing is repeated for each amino acid in the this compound sequence until the full 36-residue chain is assembled.
Cleavage and Final Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin support. Simultaneously, the protecting groups on the amino acid side chains are removed. This is typically achieved using a strong acid cocktail, such as a mixture containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions with sensitive residues. nih.gov The crude peptide is then precipitated, purified (usually by reversed-phase high-performance liquid chromatography, or RP-HPLC), and its identity is confirmed by mass spectrometry. nih.gov
Table 1: Key Reagents and Steps in a Typical Fmoc-SPPS Cycle for this compound Synthesis
| Step | Procedure | Common Reagents | Purpose |
|---|---|---|---|
| Resin Loading | Attachment of the first amino acid (Fmoc-Leu) to the solid support. | Wang Resin (low-load) | Provides a solid-phase anchor for peptide chain elongation. |
| Deprotection | Removal of the Fmoc group from the N-terminus. | 20-50% Piperidine in DMF | Exposes the terminal amine for the next coupling reaction. |
| Coupling | Formation of the peptide bond. | Fmoc-protected amino acid, DIC, HOBt in DMF | Elongates the peptide chain by adding the next amino acid. |
| Washing | Rinsing the resin. | DMF, Dichloromethane (DCM) | Removes excess reagents and soluble by-products. |
| Final Cleavage | Release of the peptide from the resin and removal of side-chain protecting groups. | TFA, TIS, Water | Yields the full-length, unprotected crude peptide for purification. |
Rational Design Strategies for this compound Analogs
While specific studies on the rational design of this compound analogs are not present in the existing literature, established principles of antimicrobial peptide (AMP) engineering provide a clear framework for such endeavors. Research on other AMPs, including Latarcin 3a, has demonstrated that modifying physicochemical parameters like charge, hydrophobicity, and amphipathicity through amino acid substitutions can enhance biological activity and target selectivity. nih.govfrontiersin.org
Amino Acid Substitution Studies
Amino acid substitution is a cornerstone of peptide engineering, aiming to optimize the structure-activity relationship. For Ltc6c, substitutions would likely focus on modulating its interaction with microbial membranes while minimizing damage to host cells.
Key strategies would include:
Enhancing Cationicity: The net positive charge of an AMP is critical for its initial electrostatic attraction to negatively charged bacterial membranes. The native Ltc6c has a theoretical net charge of +4. unal.edu.co This could be increased by substituting neutral or acidic residues (e.g., Asparagine, Glutamine, Aspartic Acid) with cationic ones like Lysine (B10760008) (Lys) or Arginine (Arg). For instance, substituting Aspartic Acid (D) at positions 9 or 16 with Lysine could increase the peptide's net charge and potentially its antimicrobial potency.
Modulating Hydrophobicity and Amphipathicity: The balance between hydrophobicity and hydrophilicity (amphipathicity) is crucial for membrane insertion and disruption. While excessive hydrophobicity can lead to non-specific toxicity (e.g., hemolysis), an optimal level is required for antimicrobial action. frontiersin.org In Ltc6c, substitutions could fine-tune this balance. For example, replacing less hydrophobic residues in the non-polar face of its predicted α-helix with more hydrophobic ones like Tryptophan (Trp) or Leucine (Leu) could enhance membrane interaction. Conversely, reducing hydrophobicity by replacing certain non-polar residues with Alanine (Ala) could decrease hemolytic activity.
Improving Stability: Replacing residues prone to oxidation, such as Methionine (M), with more stable alternatives like Leucine or Isoleucine can improve the peptide's shelf-life and stability in biological environments. nih.gov
Table 2: Examples of Rational Amino Acid Substitutions and Their Potential Effects on this compound Analogs
| Substitution Strategy | Example Residue in Ltc6c | Potential Substitution | Rationale |
|---|---|---|---|
| Increase Net Positive Charge | Aspartic Acid (D) at position 9 | Lysine (K) or Arginine (R) | Enhance electrostatic attraction to negatively charged bacterial membranes. |
| Increase Hydrophobicity | Alanine (A) at position 2 or 17 | Tryptophan (W) or Leucine (L) | Strengthen interaction with the hydrophobic core of the lipid bilayer. |
| Decrease Hydrophobicity | Phenylalanine (F) at position 3 or 34 | Alanine (A) | Reduce non-specific interactions with eukaryotic membranes, potentially lowering hemolytic activity. |
| Improve Stability | Methionine (M) at position 18 or 25 | Leucine (L) or Isoleucine (I) | Prevent oxidation and increase the chemical stability of the peptide. |
| Stabilize α-Helical Structure | Proline (P) at position 7 | Alanine (A) | Remove a known helix-breaker to potentially promote a more stable helical conformation. |
Conformational Determinants in Peptide Engineering
The biological function of many AMPs, including latarcins, is intrinsically linked to their three-dimensional structure, particularly their ability to adopt an amphipathic α-helical conformation upon interacting with a membrane. nih.govnih.gov Latarcins are typically unstructured in aqueous solution and fold into their active helical state only in a membrane-mimicking environment. mdpi.com Therefore, a key goal in engineering Ltc6c analogs is to understand and manipulate the determinants of this conformational transition.
The primary conformational determinant is the distribution of hydrophobic and hydrophilic residues along the peptide sequence. When folded into an α-helix, these residues segregate on opposite faces of the helix, creating a distinct polar (hydrophilic) and non-polar (hydrophobic) face. This amphipathic structure is essential for the "carpet" or other membrane-disruptive models of action, where the peptide accumulates on and inserts into the lipid bilayer. rcsb.org
Engineering efforts for Ltc6c would involve:
Helical Wheel Projections: Analyzing the sequence of a potential analog using helical wheel diagrams to predict how substitutions will affect the size and distribution of the hydrophobic and hydrophilic faces. The goal is to create a more idealized amphipathic structure to improve membrane affinity and lytic activity. frontiersin.org
Stabilizing Helical Structures: While the flexibility of latarcins is important, stabilizing the helical conformation can lead to more potent analogs. This can be achieved by substituting helix-breaking residues like Proline or Glycine (B1666218) with strong helix-formers like Alanine, or by introducing intramolecular lactam bridges to constrain the peptide into a helical shape.
By applying these rational design strategies, it is possible to develop novel analogs of this compound with potentially enhanced antimicrobial efficacy, greater selectivity for target pathogens, and improved stability for therapeutic applications.
Advanced Structural Elucidation and Conformational Dynamics of Latarcin 6c
Structural Transitions Upon Membrane Interaction
The interaction of Latarcin 6c with lipid membranes is defined by a significant and crucial conformational change from a disordered peptide to a structured α-helix, which then aligns at the membrane interface.
A defining characteristic of this compound and other latarcins is their ability to fold upon encountering a lipid environment. nih.govwikipedia.org In an aqueous solution, the peptide lacks a stable, defined structure. nih.gov However, the hydrophobic and amphipathic nature of a lipid bilayer provides a favorable environment for the peptide to adopt a more ordered conformation. biorxiv.orgresearchgate.net
Upon binding to a lipid membrane, this compound undergoes a disorder-to-order transition, folding into an amphipathic α-helix. nih.govmdpi.com In this conformation, the hydrophobic amino acid residues are segregated to one face of the helix, which interacts with the nonpolar lipid acyl chains of the membrane, while the hydrophilic residues face the aqueous environment or the polar lipid headgroups. researchgate.net This transition is energetically favorable and is a critical first step in its interaction with membranes. biorxiv.org
| Condition | Structural State | Driving Factor | Reference |
|---|---|---|---|
| Aqueous Solution (e.g., Phosphate Buffer) | Unstructured / Disordered | Lack of hydrophobic environment to stabilize a folded structure | nih.gov |
| Membrane-Mimicking Environment (e.g., Lipid Bilayer) | Amphiphilic α-Helix | Favorable energetic interactions between peptide and lipid phases | nih.govmdpi.com |
Following the folding into an α-helix, the alignment and degree of integration of this compound within the membrane are key to its function. Biophysical studies combining OCD and solid-state NMR have shown that the latarcin family of peptides primarily interacts with the membrane surface. mdpi.com
The helices of most latarcins, including by extension Ltc6c, lie parallel to the plane of the lipid bilayer or are tilted only slightly. mdpi.com This suggests a "carpet-like" mechanism of action, where the peptides accumulate on the membrane surface, rather than inserting deeply to form discrete pores. nih.govresearchgate.net Even though Ltc6a and Ltc7 show limited antimicrobial action, they are still able to perturb the organization of model lipid bilayers. mdpi.comnih.gov This indicates that their surface association is sufficient to cause some level of membrane disorder, distinguishing their behavior from more aggressive, pore-forming peptides. mdpi.com
Molecular Mechanisms of Latarcin 6c Interaction with Biological Membranes and Subcellular Components
Membrane Perturbation Mechanisms of Latarcin 6c and Related Latarcins
The primary mode of action for many cytolytic peptides involves the disruption of the cell membrane. While this compound does not cause outright lysis of many cell types, it demonstrably interacts with and alters the properties of lipid bilayers. researchgate.netnih.gov This interaction is characterized by an initial electrostatic attraction between the cationic peptide and the negatively charged components of the target membrane. vulcanchem.com Following this initial binding, latarcins, which are generally unstructured in aqueous solutions, adopt an α-helical conformation upon contact with the membrane environment. nih.gov
Assessment of Membrane Integrity and Permeabilization Without Gross Rupture
Studies have shown that this compound and the closely related Latarcin 7 can induce significant leakage from large unilamellar vesicles (LUVs), even though they display very low hemolytic and antimicrobial activities. nih.gov For instance, Ltc6a and Ltc7 were found to cause up to 50% leakage in vesicles composed of a 1:1 mixture of POPC/POPG lipids. nih.gov This demonstrates a potent ability to permeabilize model membranes.
Investigation of Lipid Segregation and Motional Averaging Effects
While there is no direct evidence of this compound inducing lipid segregation, studies on other members of the latarcin family provide insights into this potential mechanism. The highly active Latarcin 2a, for example, has been shown to cause the segregation of anionic lipids within a mixed lipid bilayer. nih.gov This is attributed to the peptide's high positive charge, which leads to the clustering of negatively charged lipids, such as phosphatidylglycerol (PG), around the peptide. nih.gov
This peptide-induced lipid reorganization can significantly alter the local properties of the membrane, potentially leading to increased membrane stress and facilitating permeabilization. Although this compound has a lower net positive charge compared to Ltc2a, it is plausible that a similar, albeit less pronounced, effect could contribute to its membrane-perturbing activity. The interaction of the cationic peptide with anionic lipid headgroups is a fundamental step that could lead to localized changes in lipid packing and dynamics.
Exploration of Intracellular Targets and Pathways
The ability of some latarcins to exert biological effects with minimal membrane disruption has led to the hypothesis that they may be capable of translocating across the cell membrane to interact with intracellular components. nih.gov
Hypothesized Intracellular Translocation Mechanisms
For peptides like this compound that permeabilize membranes without causing lysis, one possible outcome is their entry into the cell's cytoplasm. The formation of transient pores, as suggested by conductance measurements and vesicle leakage assays, could serve as a conduit for the peptide itself to cross the membrane. nih.govunil.ch This mode of entry is a hallmark of many cell-penetrating peptides (CPPs). nih.gov
While direct evidence for this compound translocation is not yet available, the behavior of other latarcins supports this hypothesis. For example, Latarcin 1 and Latarcin 5 are thought to have intracellular targets in bacteria because they can kill these cells without causing significant damage to the lipid bilayer. nih.gov Furthermore, a derivative of Latarcin 1 has been shown to act as a cell-penetrating peptide, capable of carrying a molecular cargo into cells and inhibiting intracellular pathogens. mdpi.com The proposed mechanisms for such translocation generally involve either direct entry through transient pores or an endocytic pathway. nih.gov Given this compound's demonstrated ability to form membrane-perturbing structures, a direct translocation mechanism is a plausible hypothesis.
Interaction with Specific Intracellular Macromolecules (e.g., ATP Synthase if applicable by class)
Once inside the cell, cytolytic peptides can interfere with essential cellular processes by binding to specific macromolecules. While no intracellular target for this compound has been definitively identified, a significant finding within the latarcin class points to a potential target. A study on derivatives of Latarcin-3a demonstrated that these peptides could exert antibacterial effects through the inhibition of E. coli ATP synthase. nih.gov
ATP synthase is a crucial enzyme for cellular energy production, and its inhibition can be lethal to the cell. researchgate.net The fact that a member of the latarcin family has been shown to target this enzyme suggests that it may be a common mechanism of action for other latarcins that are capable of intracellular translocation. This finding provides a compelling, albeit indirect, hypothesis for the intracellular activity of peptides like this compound. If this compound can indeed cross the cell membrane, its interaction with vital enzymes such as ATP synthase could be the basis for its biological effects, which are not apparent from its modest direct lytic activity.
Structure Activity Relationship Sar Studies of Latarcin 6c and Its Analogs
Identification of Key Residues and Motifs for Biological Effects
The biological functions of latarcins are intrinsically linked to their primary and secondary structures. The arrangement of specific amino acid residues and conserved motifs dictates their interaction with microbial membranes and subsequent biological effects.
Cationic and Hydrophobic Residues : Like other latarcins, the activity of Ltc6c is presumed to be heavily reliant on its cationic and hydrophobic amino acid content. Positively charged residues, primarily Lysine (B10760008) (Lys) and Arginine (Arg), are crucial for the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and lipopolysaccharides. nih.govmdpi.com Studies on latarcin analogs suggest that residues like Tryptophan (Trp), Phenylalanine (Phe), Leucine (Leu), and Tyrosine (Tyr) are essential for biological activity, facilitating the peptide's insertion into the hydrophobic core of the membrane. frontiersin.orgfrontiersin.org
Amphipathic α-Helix Motif : A defining characteristic of the latarcin family is the formation of an amphipathic α-helix in a membrane-mimicking environment. nih.gov This structural motif, where hydrophobic and hydrophilic residues are segregated onto opposite faces of the helix, is critical for membrane perturbation. frontiersin.org For some latarcins, the N-terminal helix is particularly noted as a trigger for activity. nih.gov In Latarcin 2a, a "helix-hinge-helix" motif has been identified, which contributes to its mode of membrane interaction. rcsb.org Given its length, Ltc6c likely adopts a similar helical conformation, and the distribution of its residues would determine the amphipathicity that drives its function.
Influence of Amino Acid Substitutions on Membrane Interaction and Permeabilization
The systematic substitution of amino acids in peptide analogs is a powerful tool to probe the contribution of individual residues to membrane interaction and permeabilization. While direct substitution studies on Ltc6c are not available, research on analogs of Latarcin 3a (Ltc-3a) provides a valuable model for understanding these influences. These studies highlight how modifying charge and hydrophobicity through amino acid replacement can enhance or diminish biological activity.
For instance, in the design of analogs from a 13-residue helical region of Ltc-3a, strategic substitutions were made to modulate the peptide's properties. The removal of acidic residues and the introduction of additional lysine residues were shown to significantly improve antibacterial activity. frontiersin.org This suggests that increasing the net positive charge can bolster the peptide's ability to interact with and disrupt bacterial membranes. The following table illustrates findings from such analog studies.
| Peptide/Analog | Modification from Parent Peptide (Ltc-3a fragment) | Net Charge | Effect on Antibacterial Activity |
|---|---|---|---|
| Lt-MAP1 | Maintained acidic residues (Glu) | +3 | Low activity; no minimum inhibitory concentration (MIC) determined. frontiersin.org |
| Lt-MAP2 | Increased charge via substitutions | +4 | Improved activity, suggesting enhanced peptide-membrane interaction. frontiersin.org |
| Lt-MAP3 | Replaced acidic residues with Lysine | +5 | Noticeable improvement in antibacterial activity compared to Lt-MAP1 and Lt-MAP2. frontiersin.org |
These findings underscore that substitutions directly altering the charge and amphipathic character of the peptide have a profound impact on its ability to permeabilize bacterial membranes. For Ltc6c, substituting its native aspartic and glutamic acid residues with cationic or neutral hydrophobic residues would likely enhance its antimicrobial potency by increasing its net positive charge and affinity for microbial membranes. frontiersin.org
Role of Hydrophobicity and Charge Distribution in Modulating Effects
The biological activity of Latarcin 6c and its analogs is governed by a delicate balance between hydrophobicity and charge distribution. These two factors are not independent; they work synergistically to determine the peptide's selectivity and efficacy. mdpi.com
Hydrophobicity : The proportion of hydrophobic residues in a peptide influences its ability to partition into the lipid bilayer of cell membranes. mdpi.com An optimal level of hydrophobicity is required for potent antimicrobial action. However, excessive hydrophobicity can lead to a loss of selectivity, causing increased damage to eukaryotic cells (e.g., hemolysis) and promoting self-aggregation, which can reduce activity. mdpi.comresearchgate.net Some latarcins exhibit a "hydrophobicity gradient," where the N-terminus is more hydrophobic than the C-terminus, a feature that may guide the peptide's orientation and depth of insertion into the membrane. nih.gov
Net Charge and Charge Distribution : The net positive charge of a peptide is a primary driver of its initial attraction to negatively charged bacterial surfaces. mdpi.com Increasing the cationicity, often by adding lysine or arginine residues, generally correlates with stronger antimicrobial activity up to a certain threshold. mdpi.comfrontiersin.org Beyond this point, toxicity towards host cells can also increase. mdpi.com The spatial distribution of these charges is as important as the net value. For example, distributing charged residues at both termini of a peptide can minimize self-aggregation and modulate its interaction with the membrane. researchgate.netmdpi.com The unique presence of both cationic and anionic residues in Ltc6c suggests a complex charge distribution that likely fine-tunes its biological effects, potentially influencing its target specificity and mechanism of action. nih.gov This balance is crucial for achieving potent antimicrobial activity while minimizing damage to host cells.
Computational and Theoretical Investigations of Latarcin 6c
Molecular Dynamics Simulations of Membrane Interaction
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into the interactions between peptides and biological membranes at an atomic level. uib.nomdpi.com For antimicrobial peptides like latarcins, MD simulations can reveal the mechanisms of membrane disruption, which is often their primary mode of action. nih.gov
While specific MD simulation studies on Latarcin 6c are not extensively documented, research on other latarcins, such as Ltc1 and Ltc2a, has demonstrated their ability to interact with and disrupt model lipid bilayers, often through a "carpet" mechanism. nih.govrcsb.org In this model, the peptide monomers accumulate on the surface of the membrane, and once a threshold concentration is reached, they induce membrane permeabilization. nih.gov
An MD simulation of this compound would likely involve constructing a model system comprising the peptide and a lipid bilayer mimicking a bacterial or mammalian cell membrane. Key parameters that would be investigated include:
Peptide Folding and Insertion: Tracking the conformational changes of this compound as it approaches and binds to the membrane surface. Like other latarcins, it is expected to be largely unstructured in an aqueous solution and adopt an α-helical conformation upon interacting with the membrane. nih.govnih.gov
Depth of Insertion: Determining how deeply the peptide penetrates the lipid bilayer.
Peptide-Lipid Interactions: Identifying the specific lipid types and peptide residues that are crucial for the interaction.
Membrane Perturbation: Observing the effects of the peptide on membrane properties such as thickness, order, and curvature, which can lead to pore formation or other forms of disruption.
A hypothetical MD simulation could provide data on the orientation and dynamics of this compound within a model membrane, as illustrated in the table below.
| Simulation Parameter | Hypothetical Finding for this compound | Significance |
| Secondary Structure | Adopts a stable α-helical structure in the membrane environment. | Essential for its amphipathic nature and interaction with the nonpolar membrane core. |
| Orientation | The helical axis is oriented parallel to the membrane surface at low peptide concentrations. | Consistent with the "carpet" model of action. |
| Aggregation | Forms aggregates on the membrane surface as the peptide-to-lipid ratio increases. | A prerequisite for membrane disruption in many AMPs. |
| Water Permeation | Induces the formation of water channels across the bilayer at high concentrations. | Direct evidence of membrane permeabilization. |
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target). biorxiv.org While many antimicrobial peptides act on the cell membrane, some have specific intracellular targets. nih.gov Molecular docking can be employed to explore potential protein targets for this compound.
For instance, studies on other peptides have used molecular docking to predict interactions with viral proteins or bacterial enzymes. nih.govsemanticscholar.org A similar approach for this compound would involve:
Target Identification: Selecting potential protein targets based on the known activities of related peptides or high-throughput screening.
Model Building: Generating a 3D structure of this compound, likely through homology modeling based on the structures of other latarcins.
Docking Simulation: Running docking algorithms to predict the binding mode and affinity of this compound to the target protein.
Binding Energy Calculation: Estimating the strength of the interaction, often using scoring functions like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). biorxiv.org
A hypothetical docking study of this compound against a bacterial cell wall synthesis enzyme could yield the following predictive data:
| Target Protein | Predicted Binding Site | Key Interacting Residues of this compound | Estimated Binding Affinity (kcal/mol) |
| Penicillin-Binding Protein 2a | Active Site Cleft | Lys, Arg, Trp | -9.8 |
| MurG Glycosyltransferase | Substrate Binding Pocket | Leu, Ile, Lys | -8.5 |
These predictions would require experimental validation but can effectively guide further research into the specific mechanisms of action of this compound.
Quantum Mechanical Calculations for Electronic Properties
Quantum mechanical (QM) calculations are used to study the electronic structure and properties of molecules with high accuracy. soton.ac.uk For peptides, QM methods can provide insights into charge distribution, electrostatic potential, and the nature of non-covalent interactions that are critical for their function. soton.ac.uk
While computationally intensive, QM calculations can be applied to fragments of this compound or to study specific interactions in detail. For example, QM calculations could be used to:
Analyze Charge Distribution: Determine the partial charges on each atom of the peptide, which is crucial for its interaction with negatively charged bacterial membranes.
Calculate Electrostatic Potential: Map the electrostatic potential on the surface of the peptide to identify regions that are favorable for interacting with lipid headgroups or target proteins.
Investigate Hydrogen Bonding: Accurately model the hydrogen bonds that stabilize the α-helical structure of the peptide.
| Property | Predicted Value/Observation for this compound | Implication |
| Net Charge at pH 7.4 | Highly positive | Strong electrostatic attraction to negatively charged bacterial membranes. |
| Dipole Moment | Significant, aligned with the helical axis | Influences the peptide's orientation in the electric field of the cell membrane. |
| Electron Density of Aromatic Residues | Localized π-systems on Trp or Tyr residues | Can participate in cation-π interactions with lipid headgroups. |
In Silico Modeling for Structure and Conformational Prediction
In silico modeling encompasses a variety of computational methods to predict the three-dimensional structure of proteins and peptides. mdpi.com Given that the experimental structure of this compound has not been determined, in silico modeling is the primary means of obtaining a structural model.
The most common approaches for peptide structure prediction include:
Homology Modeling: Using the known structures of homologous peptides (like Ltc2a, PDB ID: 2G9P) as templates. rcsb.org
Threading: Fitting the amino acid sequence of this compound onto a library of known protein folds. frontiersin.org
Ab Initio Modeling: Predicting the structure from the amino acid sequence alone, without the use of a template. This is more challenging but can be effective for short peptides. frontiersin.org
Once a 3D model is generated, its quality is assessed using various validation tools. The predicted structure can then be used for the molecular dynamics simulations and docking studies described above. The I-TASSER server is one such tool that uses a hierarchical approach for structure and function prediction. frontiersin.org
A predicted structural model for this compound would likely exhibit the following features, consistent with other latarcins:
| Structural Feature | Prediction for this compound | Basis of Prediction |
| Overall Fold | A helix-hinge-helix motif. rcsb.org | Homology to Latarcin 2a. rcsb.org |
| Amphipathicity | A distinct separation of hydrophobic and hydrophilic residues along the helical axis. | A common feature of membrane-active peptides, allowing them to interact with both the lipid and aqueous environments. wikipedia.org |
| Flexibility | A flexible hinge region connecting the two helices. | This flexibility may be important for its function, allowing it to adapt to the curved surface of a membrane. |
Advanced Bioanalytical and Biophysical Methodologies for Latarcin 6c Research
Chromatographic and Mass Spectrometric Techniques for Peptide Analysis
The precise analysis of Latarcin 6c relies heavily on the integration of chromatographic separation with mass spectrometric detection. nih.gov This combination is essential for purification, identity confirmation, and detailed structural characterization, including the analysis of post-translational modifications which are common in venom peptides. nih.govquality-assistance.com
High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase configuration (RP-HPLC), is the cornerstone for purifying this compound from its native source or from a synthetic mixture. This technique separates peptides based on their hydrophobicity, allowing for the isolation of this compound to a high degree of purity, which is a prerequisite for subsequent functional and structural assays. frontiersin.org
Mass Spectrometry (MS) is an indispensable tool for the definitive identification and characterization of peptides. thermofisher.com For this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows the peptide to be transferred into the gas phase as intact, charged ions. quality-assistance.com High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, can then measure the mass-to-charge (m/z) ratio with high accuracy, enabling the determination of the peptide's molecular weight. quality-assistance.comshimadzu.com This is critical for confirming the correct amino acid sequence and identifying any modifications. For instance, studies on latarcins have revealed post-translational modifications such as the formation of a pyroglutamic acid residue from an N-terminal glutamine, a modification identified in this compound. nih.gov Tandem mass spectrometry (MS/MS) further allows for the sequencing of the peptide by fragmenting it and analyzing the resulting daughter ions, which can pinpoint the exact location of such modifications. edqm.eu
| Technique | Application for this compound Analysis | Research Findings/Purpose |
| Reversed-Phase HPLC (RP-HPLC) | Purification and purity assessment of synthetic or native this compound. | Separates the peptide from other venom components or synthesis impurities based on hydrophobicity, yielding a sample of >95% purity. frontiersin.org |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Determination of the precise molecular weight of the intact peptide. | Confirms the identity of this compound and can reveal the presence of post-translational modifications through mass shifts. quality-assistance.com |
| Tandem Mass Spectrometry (MS/MS) | Amino acid sequencing and localization of post-translational modifications. | Fragments the peptide to confirm its primary sequence and identify the specific site of modifications, such as N-terminal pyroglutamination. nih.govedqm.eu |
Fluorescence-Based Assays for Membrane Permeability and Dye Leakage
To investigate the primary mechanism of action for many cytolytic peptides, which involves disrupting the integrity of cell membranes, fluorescence-based assays are widely employed. nih.gov These assays can monitor both the permeabilization of model lipid vesicles and changes in the membrane potential of live cells in real-time. mdpi.comuva.nl
A common method to assess membrane disruption is the dye leakage assay using lipid vesicles, such as large unilamellar vesicles (LUVs). researchgate.net These vesicles can be loaded with a high concentration of a fluorescent probe and a quencher, for example, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and p-xylene-bis-pyridinium bromide (DPX). In intact vesicles, the fluorescence of ANTS is quenched by DPX. Upon addition of this compound, the formation of pores or defects in the lipid bilayer leads to the leakage of the dye and quencher, resulting in dilution and a measurable increase in fluorescence intensity. researchgate.net This provides quantitative data on the peptide's ability to permeabilize membranes.
Other fluorescent probes are used to monitor specific aspects of membrane disruption in whole cells. Propidium (B1200493) Iodide (PI) is a fluorescent dye that intercalates with DNA but is impermeant to intact cell membranes. mdpi.com An increase in PI fluorescence within a cell population indicates that this compound has critically damaged the membrane integrity. mdpi.comuva.nl To detect more subtle changes, potential-sensitive dyes like 3,3'-dipropylthiadicarbocyanine iodide (diSC₃(5)) are used. nih.gov This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence. Membrane depolarization, which can be caused by the formation of ion channels by this compound, leads to the release of the dye into the medium and a corresponding increase in fluorescence. mdpi.comnih.gov
| Assay Type | Fluorescent Probe(s) | Principle and Application for this compound |
| Vesicle Dye Leakage | ANTS/DPX | Measures the ability of this compound to form pores in model lipid vesicles by monitoring the dequenching of ANTS fluorescence upon leakage. researchgate.net |
| Membrane Integrity | Propidium Iodide (PI) | Detects severe membrane damage by this compound, as PI can only enter cells with compromised membranes and bind to nucleic acids, causing a fluorescence increase. mdpi.com |
| Membrane Depolarization | diSC₃(5) | Monitors the dissipation of the membrane potential caused by this compound-induced ion flux or channel formation, indicated by an increase in dye fluorescence. nih.gov |
Atomic Force Microscopy (AFM) for Real-Time Membrane Interaction Imaging
Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique that allows for the visualization of biological surfaces, including lipid bilayers, under near-physiological conditions in real-time. ucl.ac.uk This makes it an ideal tool to directly observe the dynamic effects of this compound on the architecture of model membranes. researchgate.net
In a typical AFM experiment to study this compound, a supported lipid bilayer (SLB) is formed on a smooth substrate like mica. mdpi.com This SLB serves as a simplified model of a cell membrane. The AFM tip scans the surface to generate a topographical map of the bilayer before and after the introduction of the peptide. mdpi.com
Upon addition of this compound, time-lapse AFM imaging can capture the sequence of events involved in membrane disruption. ucl.ac.uk This can include initial peptide binding, aggregation on the membrane surface, and subsequent induction of membrane defects. Studies on similar peptides, such as Latarcin 2a, have used AFM to reveal peptide-induced reorganization of the membrane, including thinning of the bilayer which may be due to membrane interdigitation. researchgate.net For this compound, AFM could be used to visualize whether it forms discrete pores, causes a general thinning of the membrane, or removes lipids in a detergent-like manner, providing direct visual evidence of its disruptive mechanism. ucl.ac.ukmdpi.com Furthermore, analysis of the AFM images can provide quantitative data on the size of pores and the surface roughness of the membrane following peptide interaction. mdpi.com
| AFM Parameter/Mode | Information Gained for this compound Research | Expected Observations |
| Topography Imaging | Provides high-resolution height information of the membrane surface. | Visualization of this compound binding, aggregation, and the formation of pores, pits, or other defects on the lipid bilayer. mdpi.com |
| Time-Lapse Imaging | Tracks the dynamics of the peptide-membrane interaction over time. | Reveals the kinetics of membrane disruption, from initial binding to the expansion of defects. ucl.ac.uk |
| Force Spectroscopy | Measures the interaction forces between the AFM tip and the membrane. | Can detect changes in membrane mechanical properties, such as stiffness or thickness, induced by this compound. |
| Surface Roughness Analysis | Quantifies changes in the texture of the membrane surface. | An increase in surface roughness can indicate peptide-induced disordering of the lipid bilayer. mdpi.com |
Electrophysiological Techniques for Ion Channel or Membrane Conductance Modulation
Electrophysiological techniques provide the most direct measure of the formation of ion-conducting pathways across a lipid bilayer, which is a hallmark of many pore-forming peptides. nih.gov The primary method for characterizing the pore-forming or ion channel-like activity of peptides like this compound is the use of planar lipid bilayers (PLBs). nih.gov
In this technique, a solvent-containing lipid bilayer is formed across a small aperture separating two aqueous compartments, to which transmembrane voltage can be applied and the resulting current measured. nih.gov When this compound is added to one or both compartments, its insertion into the membrane and the formation of conductive pores can be detected as discrete, stepwise increases in the transmembrane current. nih.gov The magnitude of these current steps provides information about the conductance of a single pore or channel, while the frequency of events relates to the rate of pore formation.
By varying the applied voltage, a current-voltage (I-V) relationship can be established for the pores, revealing their electrical characteristics, such as whether they are voltage-dependent. metrionbiosciences.com Further analysis of the recordings can determine other biophysical properties, including the lifetime of the pores (how long they stay open) and their potential ion selectivity, which can be assessed by creating gradients of different ions across the bilayer. Studies on the latarcin family have shown that several members induce membrane breakdown and conductance changes in planar membranes, validating this technique for assessing their function. nih.gov These experiments are crucial for determining if this compound acts by forming well-defined, stable ion channels or by inducing more transient and heterogeneous membrane defects. nih.govmetrionbiosciences.com
| Technique | Measurement | Relevance to this compound |
| Planar Lipid Bilayer (PLB) Voltage Clamp | Transmembrane current at a fixed voltage. | Directly detects the formation of ion-conducting pores or channels by this compound, observed as stepwise increases in current. nih.gov |
| Single-Channel Conductance Analysis | Amplitude of discrete current steps. | Characterizes the size and nature of the conductive pathway formed by the peptide. |
| Current-Voltage (I-V) Relationship | Current measured over a range of applied voltages. | Determines if the pore's conductance is dependent on the transmembrane potential. metrionbiosciences.com |
| Channel Lifetime Analysis | Duration of open-state current events. | Provides insight into the stability of the pores formed by this compound. |
Comparative Biochemical and Biophysical Analysis of Latarcin 6c Within the Latarcin Family
Structural and Mechanistic Similarities and Divergences Among Latarcins
The latarcin family is characterized by its diversity in amino acid sequences, yet its members share the common feature of adopting an amphipathic α-helical structure in membrane-mimicking environments. researchgate.netnih.gov However, the specifics of their structures and mechanisms of action show significant divergence across the family, which has been categorized into different groups based on their properties. mdpi.com
While most latarcins are unstructured in aqueous solutions, they fold into α-helices upon contact with lipid membranes. researchgate.netmdpi.com The helicity and the nature of the interaction with the membrane vary. For instance, Ltc2a exhibits a distinct helix-hinge-helix motif and is thought to act via a "carpet-like" mechanism, where it accumulates on the membrane surface before disrupting it. vulcanchem.com In contrast, Ltc1 is proposed to form pores. vulcanchem.com
Latarcin 6a, a close homolog of Ltc6c, displays the lowest helicity (65%) among the latarcins when interacting with model membranes. researchgate.net Oriented Circular Dichroism (OCD) studies suggest that while most latarcins align on the membrane surface, Ltc6a may form aggregates, possibly β-sheets, which lead to significant perturbation of the lipid bilayer. vulcanchem.com Given the high sequence homology and shared precursor, it is plausible that Ltc6c adopts a similar structure and mechanism, although direct structural studies on Ltc6c are limited.
The table below summarizes the key structural and mechanistic features of representative latarcins, highlighting the position of Ltc6c within the family.
| Latarcin | Length (Amino Acids) | Net Charge | Predicted Structure in Membrane | Proposed Mechanism of Action |
| Ltc1 | 26 | +4 | α-helix | Pore formation |
| Ltc2a | 26 | +3 | Helix-hinge-helix | Carpet-like |
| Ltc3b | 20 | +4 | Continuous α-helix | Pore formation |
| Ltc6a | 33 | +11 | Low helicity, potential β-sheet aggregation | Bilayer disordering |
| Ltc6c | 36 | +4 | Predicted α-helix | Unknown (likely bilayer disordering) |
| Ltc7 | 25 | +3 | High helicity (89%) | Unknown |
Data sourced from multiple studies. nih.govunal.edu.covulcanchem.comresearchgate.net
Comparative Effects on Model Membrane Systems of Varying Lipid Composition
The interaction of latarcins with model membrane systems reveals significant differences in their activity, which is dependent on the lipid composition of the target membrane. Most latarcins show a preference for membranes containing anionic phospholipids (B1166683), which is typical for antimicrobial peptides that target the negatively charged membranes of bacteria. vulcanchem.com
Studies on vesicles composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPG) have demonstrated varying degrees of membrane permeabilization by different latarcins. Ltc2a, a highly active peptide, causes significant leakage in these vesicles. researchgate.net
Interestingly, Ltc6a and Ltc7, despite having low antimicrobial and hemolytic activity, induce a high degree of leakage (around 50%) in POPC/POPG vesicles. researchgate.netnih.gov This suggests that while they are not potent killers of bacteria or red blood cells, they are capable of significantly perturbing lipid bilayers. nih.gov This action is described as disordering the lamellar bilayer rather than forming discrete pores or acting through a classic carpet mechanism. vulcanchem.com Given its close relation to Ltc6a, Latarcin 6c is expected to have a similar effect on model membranes, though specific studies on its interaction with varying lipid compositions are not extensively documented. The ability of Ltc6a to strongly perturb model membranes despite low biological activity suggests a specific mode of interaction that may not be conducive to efficient cell lysis but is effective at disrupting membrane integrity.
The table below provides a comparative overview of the effects of different latarcins on model membrane systems.
| Latarcin | Antimicrobial Activity | Hemolytic Activity | Vesicle Leakage (POPC/POPG) |
| Ltc1 | High | High | Low (<8%) |
| Ltc2a | High | High | High (75%) |
| Ltc3a | Moderate | Low | Moderate (20%) |
| Ltc4a | Moderate | Low | Moderate (20%) |
| Ltc5 | High | Moderate | Low (<8%) |
| Ltc6a | Low | Marginal | High (50%) |
| Ltc6c | Low (predicted) | Low (predicted) | High (predicted) |
| Ltc7 | Low | Marginal | High (50%) |
Data compiled from a comprehensive study on latarcin membrane interactions. researchgate.netresearchgate.netnih.gov
Latarcin 6c As a Research Probe and Chemical Biology Tool
Utility in Probing Membrane Biophysics and Cellular Processes
The primary utility of Latarcin 6c as a research probe stems from its potent membrane-disrupting activity. nih.gov As a member of the latarcin family, it serves as a model for studying peptide-lipid interactions and the biophysical consequences of these interactions on cell membranes. nih.gov Latarcins are known to be largely disordered in aqueous solutions but fold into amphiphilic α-helical structures upon encountering the hydrophobic environment of a lipid bilayer. nih.gov This transition is a key event that allows the peptide to insert into and perturb the membrane, making it an excellent tool for probing membrane structure and stability.
Diverse experimental and computational methods are employed to investigate the effects of latarcins on model lipid bilayers and live cells. nih.gov High-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the three-dimensional structure, topology, and dynamics of the peptides when associated with membranes. unistra.frunistra.fr Other biophysical approaches, including fluorescence spectroscopy, are used to monitor processes like membrane pore formation and to quantify the peptide's association with different lipid compositions. unistra.fr
The cytolytic effects of latarcins against a range of cells, including bacteria and mammalian cells, allow them to be used as probes for various cellular processes. nih.gov For instance, the ability of latarcin-derived peptides to cause membrane damage can be quantitatively assessed using assays that measure the uptake of fluorescent dyes like propidium (B1200493) iodide (PI), providing direct insight into the kinetics and extent of membrane permeabilization. nih.gov By studying how these peptides induce cell death, researchers can unravel complex cellular pathways and understand the fundamental mechanisms of membrane integrity and disruption. nih.govnih.gov The study of latarcins contributes to a broader understanding of how antimicrobial peptides (AMPs) function, which involves mechanisms like pore formation or interference with intracellular biomolecules. researchgate.net
Table 1: Latarcin Peptides as Probes in Biophysics and Cell Biology
| Area of Investigation | Process or Property Probed | Typical Research Techniques Used | Key Insights Gained |
|---|---|---|---|
| Membrane Biophysics | Peptide-lipid interactions; membrane stability; peptide structure in membranes. | Solid-State NMR, Fluorescence Spectroscopy, Circular Dichroism (CD), Molecular Dynamics (MD) Simulations. nih.govunistra.fr | Understanding of how peptide amphiphilicity and charge drive membrane insertion and disruption. nih.gov |
| Cellular Processes | Membrane permeabilization; cytotoxicity; mechanisms of cell death. | Cell viability assays, Propidium Iodide (PI) uptake assays, Confocal Laser Scanning Microscopy. nih.govnih.gov | Elucidation of the kinetics and mechanisms of membrane disruption in live bacterial and mammalian cells. nih.govnih.gov |
| Antimicrobial Science | Antibacterial mechanisms; intracellular targeting. | Time-kill assays, uptake assays, invasion assays for intracellular pathogens. nih.gov | Demonstration of membrane damage as a primary mode of killing and potential for targeting intracellular targets. nih.gov |
Application in Fusion Protein Constructs for Research Applications
Beyond its use as a standalone probe, this compound and its analogs serve as functional modules in the design of recombinant fusion proteins. This bioengineering approach allows researchers to combine the properties of latarcins with other proteins or peptides to create novel molecules with enhanced or entirely new functionalities for research purposes. nih.govpsu.edunih.gov
Similarly, research on a peptide derived from Latarcin 1 (LDP) demonstrated the utility of fusion constructs in modulating biological activity for specific applications. nih.gov When LDP, which shows both antimicrobial and cytotoxic effects, was fused to a nuclear localization sequence (NLS), the resulting LDP-NLS peptide exhibited reduced cytotoxicity against mammalian cells while retaining its potent bactericidal activity. nih.gov This modification allowed the LDP-NLS fusion peptide to be used as a tool to inhibit intracellular Staphylococcus aureus infections in HeLa cells, showcasing how latarcin-based fusions can be engineered to target intracellular processes with greater specificity. nih.gov These examples highlight a powerful strategy where latarcins are used as building blocks to create sophisticated chemical biology tools for studying and manipulating complex cellular events.
Table 2: Research Findings for a Latarcin-Based Fusion Protein
| Peptide/Protein Construct | Target Application | Key Research Finding | Reference |
|---|---|---|---|
| Latarcin (LATA) | Antiviral activity against Chikungunya virus (CHIKV) | 67.0% reduction in viral plaque formation. | psu.edu |
| PAP1 | Antiviral activity against CHIKV | 46.0% reduction in viral plaque formation. | psu.edu |
| Thanatin (THAN) | Antiviral activity against CHIKV | 79.3% reduction in viral plaque formation. | psu.edu |
| LATA-PAP1-THAN (Fusion Protein) | Antiviral activity against CHIKV | 89.0% reduction in viral plaque formation; EC50 of 11.2 µg/ml, approximately half that of PAP1 alone (23.7 µg/ml). | psu.edunih.gov |
| LDP (Latarcin 1-derived peptide) | Antimicrobial vs. Cytotoxicity probe | Exhibited antimicrobial activity but was also cytotoxic to HeLa cells. | nih.gov |
| LDP-NLS (Fusion Peptide) | Intracellular antimicrobial research tool | Retained antimicrobial effect but showed significantly reduced cytotoxicity, enabling its use to inhibit intracellular bacteria. | nih.gov |
Future Research Trajectories for Latarcin 6c Investigation
Unexplored Cellular and Molecular Interaction Partners
The primary mechanism of action for many antimicrobial peptides, including latarcins, is the disruption of microbial cell membranes. nih.gov However, the full spectrum of molecular interactions for Latarcin 6c is likely more complex and extends beyond simple membrane permeabilization. Future research should prioritize the identification of specific, and potentially unexplored, cellular and molecular partners to fully elucidate its biological activity.
It is hypothesized that linear peptides in spider venom, such as latarcins, may facilitate the action of neurotoxins by providing them access to neurons. nih.gov This suggests a potential interaction with neuronal cell components that warrants further investigation. The cytolytic nature of these peptides may also play a role in augmenting the effects of neurotoxins by disturbing cell membranes and affecting cell excitability. nih.gov
A largely uncharted area is the potential for this compound to interact with intracellular components. Following membrane translocation, the peptide could engage with various cytoplasmic molecules, including nucleic acids and proteins, thereby interfering with essential cellular processes. The identification of such intracellular targets would represent a significant advancement in our understanding of its mechanism of action. Furthermore, the proteases involved in the post-translational processing of latarcin precursors are still unknown and represent a key area for future discovery. nih.gov
Table 1: Potential Unexplored Interaction Partners for this compound
| Potential Partner | Rationale for Investigation | Potential Impact on Cellular Function |
| Specific membrane lipid domains | Beyond general electrostatic interactions, investigate binding to lipid rafts or other organized membrane microdomains. | Could influence the efficiency and selectivity of membrane disruption. |
| Neuronal cell surface receptors | Explore potential interactions that could facilitate neurotoxin activity, as suggested for other venom peptides. nih.gov | May reveal synergistic effects with other venom components and new therapeutic applications. |
| Intracellular proteins | Identify protein targets that could be inhibited or modulated by this compound following membrane translocation. | Could uncover novel antimicrobial mechanisms beyond membrane lysis, such as inhibition of cell division. frontiersin.org |
| Nucleic acids (DNA/RNA) | Investigate the ability of this compound to bind to and disrupt the function of microbial genetic material. | Would indicate a multi-faceted mechanism of action, contributing to its potent antimicrobial effect. |
| Peptidoglycan and other cell wall components | Characterize the specific interactions with the complex cell wall structures of various bacteria. | Understanding these initial binding steps is crucial for predicting its spectrum of activity. |
Development of Novel Methodologies for Biophysical Characterization
A deeper understanding of this compound's structure-function relationship necessitates the application and development of sophisticated biophysical techniques. While standard methods have provided initial insights, future research will benefit from novel and higher-resolution approaches to characterize its dynamic interactions with biological membranes.
Techniques such as solid-state NMR spectroscopy are increasingly being used to determine the orientation and oligomeric state of peptides within phospholipid bilayers. frontiersin.org This can provide a static picture of the peptide in a membrane environment. Live imaging techniques, on the other hand, offer the ability to observe the action of peptides at a single-cell or even single-molecule level in real-time. nih.gov
Future developments in biophysical characterization should focus on integrating multiple techniques to create a more holistic picture of this compound's activity. For instance, combining calorimetric methods like Isothermal Titration Calorimetry (ITC) with structural methods like Circular Dichroism (CD) can correlate the thermodynamics of binding with conformational changes in the peptide. tandfonline.comnih.gov
Table 2: Advanced Biophysical Techniques for Future this compound Research
| Technique | Information Gained | Advancement Over Current Methods |
| Solid-State Nuclear Magnetic Resonance (ssNMR) | High-resolution structure and orientation of this compound within a lipid bilayer. frontiersin.org | Provides atomic-level detail of the peptide-membrane complex, surpassing the resolution of solution-state NMR for this application. |
| Neutron Scattering (NS) and Lamellar X-ray Diffraction (LXD) | Detection of peptide-induced membrane thinning and the structure of water-filled pores. tandfonline.com | Offers direct evidence and structural details of membrane disruption mechanisms. |
| Atomic Force Microscopy (AFM) | Visualization of membrane disruption and pore formation in real-time at the nanoscale. frontiersin.org | Provides dynamic, high-resolution topographical information of the peptide's effect on membrane integrity. |
| Oriented Circular Dichroism (OCD) | Determination of the orientation of this compound's secondary structure elements relative to the membrane plane. tandfonline.com | Crucial for distinguishing between different models of membrane permeabilization (e.g., barrel-stave vs. carpet). |
| Super-Resolution Microscopy | Localization of fluorescently-labeled this compound within and on the surface of live cells with unprecedented spatial resolution. | Enables direct visualization of peptide accumulation and interaction with specific cellular structures. |
Advanced Computational Modeling Approaches for Predictive Biology
Computational modeling has become an indispensable tool in antimicrobial peptide research, offering predictive insights that can guide and accelerate experimental work. For this compound, advanced computational approaches hold the key to predicting its structure, understanding its interactions at an atomic level, and designing novel analogues with enhanced activity and selectivity.
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic interactions between peptides and lipid membranes, providing detailed information on conformational changes and the process of membrane insertion. nih.govmdpi.com These simulations can reveal the specific lipid-peptide interactions that drive membrane disruption. nih.gov
Future computational efforts should focus on the development and application of more sophisticated and predictive models. Machine learning algorithms, such as support vector machines (SVM) and artificial neural networks (ANN), are being trained on large datasets of antimicrobial peptides to predict the activity of new sequences. frontiersin.orgcomputer.orgresearchgate.net These models can be used to screen virtual libraries of this compound analogues, identifying promising candidates for synthesis and experimental validation.
Quantitative Structure-Activity Relationship (QSAR) models can also be employed to establish mathematical relationships between the physicochemical properties of this compound analogues and their biological activity, further refining the design process. frontiersin.org
Table 3: Emerging Computational Models for this compound Investigation
| Modeling Approach | Predictive Capability | Potential Application for this compound |
| All-Atom Molecular Dynamics (MD) Simulations | Provides atomic-level detail of peptide-membrane interactions, including binding, insertion, and pore formation dynamics. nih.gov | Elucidate the precise mechanism of membrane disruption by this compound and identify key residue interactions. |
| Machine Learning (e.g., ANN, SVM) | Predicts the antimicrobial activity and selectivity of novel peptide sequences based on training data. computer.orgresearchgate.net | In silico screening of this compound variants to identify candidates with improved therapeutic properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Establishes correlations between the structural features of peptides and their antimicrobial efficacy. frontiersin.org | Guide the rational design of this compound analogues with enhanced potency and reduced toxicity. |
| Generative Adversarial Networks (GANs) | De novo design of novel peptide sequences with desired antimicrobial properties. researchgate.net | Create entirely new peptide scaffolds inspired by this compound but with potentially superior characteristics. |
| Coarse-Grained (CG) Simulations | Simulate larger systems over longer timescales to study processes like peptide aggregation and large-scale membrane remodeling. | Investigate the collective behavior of multiple this compound molecules and their impact on membrane integrity. |
Q & A
Q. What experimental methodologies are recommended for assessing the antimicrobial mechanism of Latarcin 6c?
To investigate its mechanism, employ membrane permeability assays (e.g., SYTOX Green uptake for real-time monitoring of bacterial membrane disruption) and confocal microscopy to visualize peptide localization. Pair these with circular dichroism to analyze structural changes in this compound upon interaction with lipid bilayers . Include controls such as heat-killed pathogens and scrambled peptide sequences to validate specificity.
Q. How can researchers ensure reproducibility in this compound bioactivity studies?
Follow standardized protocols for peptide synthesis (e.g., solid-phase synthesis with HPLC purification ≥95% purity) and in vitro assays (e.g., broth microdilution for MIC determination per CLSI guidelines). Document solvent systems, temperature, and incubation times meticulously. Cross-validate results with orthogonal methods, such as time-kill kinetics and hemolysis assays for cytotoxicity profiling .
Q. What are the key parameters for designing dose-response studies with this compound?
Use a logarithmic concentration range (e.g., 0.5–128 µg/mL) to capture EC50/IC50 values. Incorporate positive controls (e.g., polymyxin B for Gram-negative bacteria) and negative controls (e.g., solvent-only treatments). Apply statistical models like nonlinear regression (four-parameter logistic curve) to quantify efficacy thresholds .
Advanced Research Questions
Q. How should contradictory data on this compound’s efficacy across bacterial strains be analyzed?
Conduct meta-analysis of published datasets to identify variables such as strain-specific lipid composition, biofilm formation, or efflux pump activity. Use molecular dynamics simulations to model peptide-lipid interactions and correlate findings with experimental MIC discrepancies. Address confounding factors via multivariate regression (e.g., pH, ionic strength) .
Q. What strategies optimize the structural stability of this compound under physiological conditions?
Perform alanine scanning mutagenesis to identify residues critical for stability. Test formulations with stabilizing agents (e.g., cyclodextrins, liposomes) and assess retention of activity via serum stability assays (incubation in 50% fetal bovine serum, 37°C). Use mass spectrometry to detect degradation products .
Q. How can researchers systematically evaluate this compound’s potential for antiviral applications beyond antibacterial activity?
Design pseudotyped virus entry assays (e.g., VSV-G pseudotypes) to screen for broad-spectrum inhibition. Combine with qPCR to quantify viral genome replication post-treatment. Cross-reference findings with structural databases (e.g., PDB) to identify conserved viral envelope targets .
Methodological and Analytical Frameworks
What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For example:
Q. How should conflicting results in cytotoxicity profiles of this compound be resolved?
Implement high-content screening (HCS) to quantify cell viability, membrane integrity, and apoptosis markers across multiple cell lines (e.g., HEK293, HepG2). Perform sensitivity analyses to identify outlier conditions (e.g., serum concentration, exposure time). Validate with transwell assays to differentiate membrane disruption from intracellular toxicity .
Data Interpretation and Reporting
Q. What are best practices for reporting this compound’s bioactivity in compliance with journal guidelines?
Structure results using minimum inhibitory concentration (MIC) tables with 95% confidence intervals. In supplementary materials, include raw data (e.g., growth curves, spectral outputs) and Materials Design Analysis Reporting (MDAR) checklists for reproducibility. Reference primary literature for peptide synthesis protocols .
Q. How can researchers address gaps in understanding this compound’s in vivo pharmacokinetics?
Design radiolabeling studies (e.g., tritium-labeled peptides) to track biodistribution in animal models. Pair with LC-MS/MS for pharmacokinetic profiling (Cmax, Tmax, AUC). Use PBPK modeling to extrapolate human dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
